Ammonium cumenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

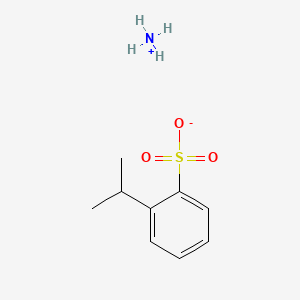

Ammonium cumenesulfonate is an organic compound with the molecular formula C9H15NO3S and a molecular weight of 217.29 g/mol. This compound is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an ammonium salt and an isopropyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of benzenesulfonic acid, (1-methylethyl)-, ammonium salt typically involves the sulfonation of isopropylbenzene (cumene) followed by neutralization with ammonium hydroxide. The reaction conditions often include the use of sulfuric acid as the sulfonating agent and controlled temperatures to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Análisis De Reacciones Químicas

Ammonium cumenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

Substitution: The sulfonic acid group can be substituted with other functional groups using reagents such as halides or alkylating agents. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents.

Aplicaciones Científicas De Investigación

Ammonium cumenesulfonate is a chemical compound with various applications, notably as a surfactant in personal care products and as a stabilizer in flame-retardant coatings . It is part of a category of chemicals known as hydrotropes, which are used to increase the solubility of certain substances in water-based solutions .

Data Tables

The following data are from a safety assessment of xylene sulfonic acid, toluene sulfonic acid, cumene sulfonic acid, and their salts :

| Application | Product Type | Concentration Range |

|---|---|---|

| Noncoloring hair care products | Shampoos | 3% |

Case Studies

Textile Treatment: Uniform strips of cotton fabric were saturated with solutions containing ammonium polyphosphate and a stabilizer, then dried . These treated strips, when exposed to a strong gas flame at temperatures between 450°C and 600°C for approximately one minute, demonstrated the flame-retarding properties of the composition . The textile substrate retained an almost unchanged soft feel, indicating good wearing characteristics and processing ability for various applications, including clothing, automobile covers, and furniture covers .

Safety Assessment: A safety assessment of hydrotropes, including cumene sulfonates, included acute oral toxicity studies in rats. Clinical signs observed in these studies included decreased activity, weakness, prostration, increased salivation, diarrhea, ptosis, and anogenital staining . Necropsy findings reported slight pulmonary inflammation, gastrointestinal inflammation and hemorrhage, mild liver changes, congestion of the liver, kidneys, adrenal glands and gastrointestinal tract, and redness of the stomach mucosa in animals that died .

Margin of Exposure Estimation: The margin of exposure (MOE) for direct skin contact with hydrotropes from hand-washed laundry was estimated. Using a local effects NOEL (No Observed Effect Level) of 440 mg/kg bw/day and an estimated external exposure dose of 1.4 µg/kg bw/day, the MOE was calculated to be 314,290 .

Mecanismo De Acción

The mechanism of action of benzenesulfonic acid, (1-methylethyl)-, ammonium salt involves its ability to interact with various molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the isopropyl group can enhance the compound’s hydrophobic interactions, influencing its solubility and bioavailability .

Comparación Con Compuestos Similares

Ammonium cumenesulfonate can be compared with other similar compounds such as:

- Xylene sulfonic acid

- Toluene sulfonic acid

- Alkyl aryl sulfonate hydrotropes These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. For example, xylene sulfonic acid and toluene sulfonic acid are commonly used as surfactants and hydrotropes in cosmetics, while benzenesulfonic acid, (1-methylethyl)-, ammonium salt is more frequently used in industrial and research settings .

Propiedades

Número CAS |

37475-88-0 |

|---|---|

Fórmula molecular |

C9H15NO3S |

Peso molecular |

217.29 g/mol |

Nombre IUPAC |

azanium;2-propan-2-ylbenzenesulfonate |

InChI |

InChI=1S/C9H12O3S.H3N/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);1H3 |

Clave InChI |

LUAVFCBYZUMYCE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |

SMILES canónico |

CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |

Key on ui other cas no. |

37475-88-0 |

Descripción física |

Liquid |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.